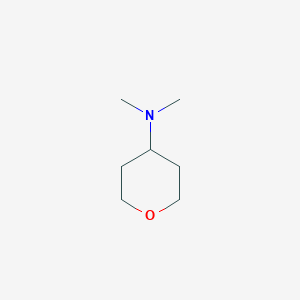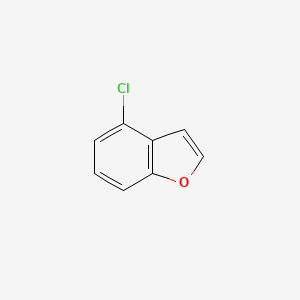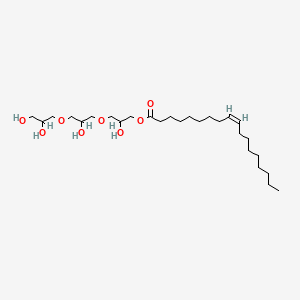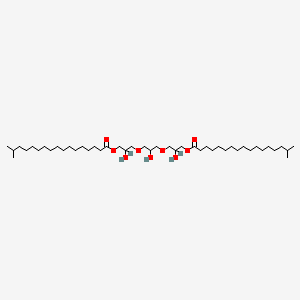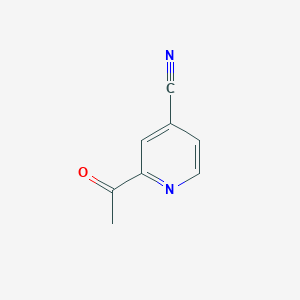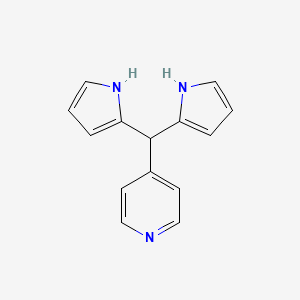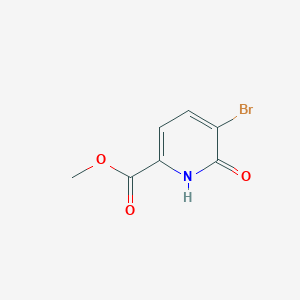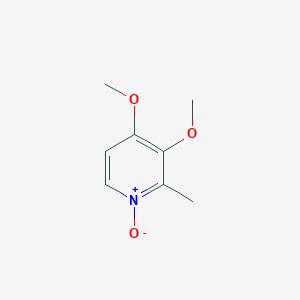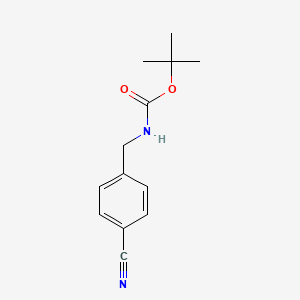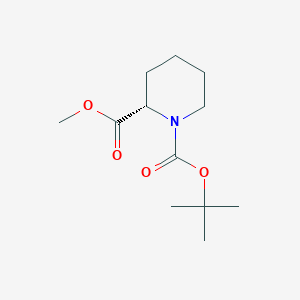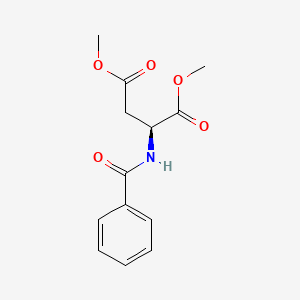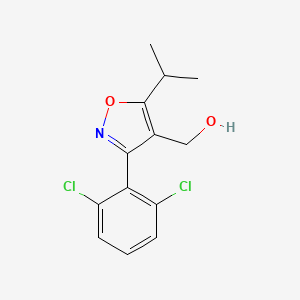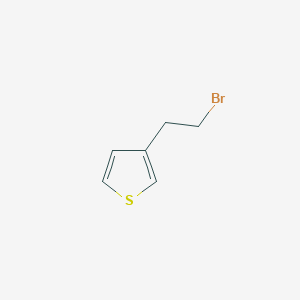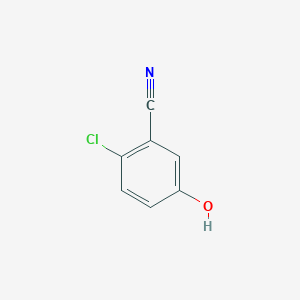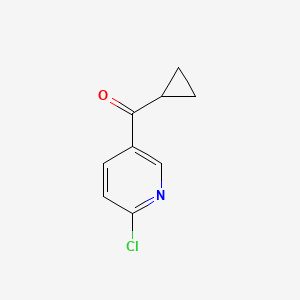
(6-Chloropyridin-3-YL)(cyclopropyl)methanone
Übersicht
Beschreibung
6-Chloropyridin-3-YL)(cyclopropyl)methanone, also known as 6-CP-CPM, is a compound that has been studied extensively in recent years due to its potential applications in various fields of science. 6-CP-CPM is a cyclopropylmethanone derivative of 6-chloropyridine, an aromatic heterocyclic compound that is widely used in the synthesis of many pharmaceuticals and other compounds. 6-CP-CPM has been studied for its potential use in the synthesis of pharmaceuticals, as a catalyst for organic reactions, as a reagent for the preparation of substituted pyridines, and for its potential applications in the field of biochemistry.
Wissenschaftliche Forschungsanwendungen
Crystal and Molecular Structure Analysis
Research on derivatives of (6-Chloropyridin-3-yl)(cyclopropyl)methanone, such as the study by Lakshminarayana et al. (2009), focused on the crystal and molecular structure analysis of related compounds. This study provided detailed insight into the compound's crystallographic characteristics, which are crucial for understanding its chemical behavior and potential applications in materials science and molecular engineering Lakshminarayana et al., 2009.
Anticancer and Antimicrobial Applications
Another aspect of research involves the synthesis of novel biologically active compounds incorporating the pyridine moiety for potential anticancer and antimicrobial applications. For instance, Katariya et al. (2021) synthesized new heterocyclic compounds that showed promising results against various cancer cell lines and pathogenic microbes. This highlights the compound's potential in developing new pharmaceutical agents Katariya et al., 2021.
Novel Synthesis and Properties
The work by Mitsumoto and Nitta (2004) on novel synthesis methods and the properties of related derivatives underscores the versatility of these compounds in organic synthesis and their potential applications in developing new chemical reactions and materials Mitsumoto & Nitta, 2004.
Gold-catalyzed Cycloisomerizations
Research by Couty, Meyer, and Cossy (2009) explored gold-catalyzed cycloisomerizations involving ene-ynamides related to (6-Chloropyridin-3-yl)(cyclopropyl)methanone, leading to compounds with potential applications in organic synthesis and the development of new catalytic processes Couty et al., 2009.
Molecular Docking and Hirshfeld Surface Analysis
Lakshminarayana et al. (2018) conducted a study on the synthesis, molecular docking, and Hirshfeld surface analysis of related compounds, providing valuable insights into their potential biological activities and interactions with biomolecular targets. Such studies are crucial for drug design and the development of therapeutic agents Lakshminarayana et al., 2018.
Eigenschaften
IUPAC Name |
(6-chloropyridin-3-yl)-cyclopropylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c10-8-4-3-7(5-11-8)9(12)6-1-2-6/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTIMNJNXGOOTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30468391 | |
| Record name | (6-Chloropyridin-3-yl)(cyclopropyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30468391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Chloropyridin-3-YL)(cyclopropyl)methanone | |
CAS RN |
872088-06-7 | |
| Record name | (6-Chloropyridin-3-yl)(cyclopropyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30468391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

